

# Chemical Identity & Structural Significance[1][2] [3][4]

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## Compound of Interest

Compound Name: 2-Oxopropyl benzoate

CAS No.: 6656-60-6

Cat. No.: B1606548

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**2-Oxopropyl benzoate**, also known as acetonyl benzoate, represents a classic

-acyloxy ketone. Its structure combines a reactive ketone moiety with a benzoate ester, creating a "push-pull" electronic environment that makes the methylene protons highly acidic and the carbonyls susceptible to diverse nucleophilic attacks.

Key Identifiers:

- IUPAC Name: **2-Oxopropyl benzoate**[1][2][3]
- Synonyms: Benzoic acid acetonyl ester; 1-(Benzoyloxy)-2-propanone[1][2]
- CAS Number: 6656-60-6[1][2][4][5][6]
- Molecular Formula:  
`ngcontent-ng-c3230145110="" _ngghost-ng-c1768664871="" class="inline ng-star-inserted">`

[2][4]

- Molecular Weight: 178.19 g/mol [2]
- SMILES: CC(=O)COC(=O)C1=CC=CC=C1

Structural Insight: Crystallographic studies of **2-oxopropyl benzoate** derivatives reveal a preference for a synclinal conformation in the solid state.[7] This folding brings the carbonyl oxygen of the ester and the ketone into proximity, influencing its reactivity in cyclization reactions. The molecule serves as a "masked" form of hydroxyacetone (acetol), protecting the unstable alcohol while retaining the reactivity of the ketone.

## Historical Genesis & Synthetic Evolution

The history of **2-oxopropyl benzoate** is intertwined with the development of

-hydroxy ketone chemistry in the early 20th century. Originally synthesized to stabilize the volatile and polymerizable acetol, it has evolved into a strategic building block.

### The Classical Era: Nucleophilic Substitution

The earliest and most robust route to **2-oxopropyl benzoate** is the nucleophilic substitution of

-haloketones. This method, a variation of the Williamson ether synthesis logic but applied to carboxylates, relies on the reaction of chloroacetone with sodium benzoate.

- Mechanism:

attack of the benzoate anion on the

-carbon of chloroacetone.

- Historical Challenge: Early chemists struggled with the "O-alkylation" vs. "C-alkylation" competition (a common issue with enolizable ketones), but the use of carboxylate salts in aprotic polar solvents heavily favors the desired O-ester product.

### Modern Era: Green & Photochemical Methods

In the 21st century, synthesis has shifted towards efficiency and atom economy.

- Ultrasonic Acceleration: Recent protocols utilize ultrasonic irradiation to enhance the solubility of sodium benzoate in organic solvents, reducing reaction times from hours to minutes and suppressing side reactions like self-condensation of the haloketone.
- Visible-Light Photoredox: A cutting-edge approach involves the

-arylation of enol acetates using aryl diazonium salts, mediated by ruthenium photocatalysts. This method avoids volatile haloketones entirely, accessing the ester via a radical mechanism.

## Applications in Drug Development[9]

For the medicinal chemist, **2-oxopropyl benzoate** is not the final target but a high-value "linchpin" used to construct complex heterocyclic cores found in bioactive molecules.

### The Heterocycle Builder

The 1,4-dicarbonyl-like character (masked) of the molecule makes it an ideal precursor for 5-membered heterocycles:

- Oxazoles (Robinson-Gabriel Synthesis): Cyclodehydration of **2-oxopropyl benzoate** derivatives yields oxazoles, a scaffold found in numerous antibiotics and anti-inflammatory drugs.
- Imidazoles: Reaction with ammonia or primary amines converts the ester-ketone motif into an imidazole core, a ubiquitous pharmacophore (e.g., in antifungal azoles).

### Case Study: BRL-26830A Analog Synthesis

In the development of

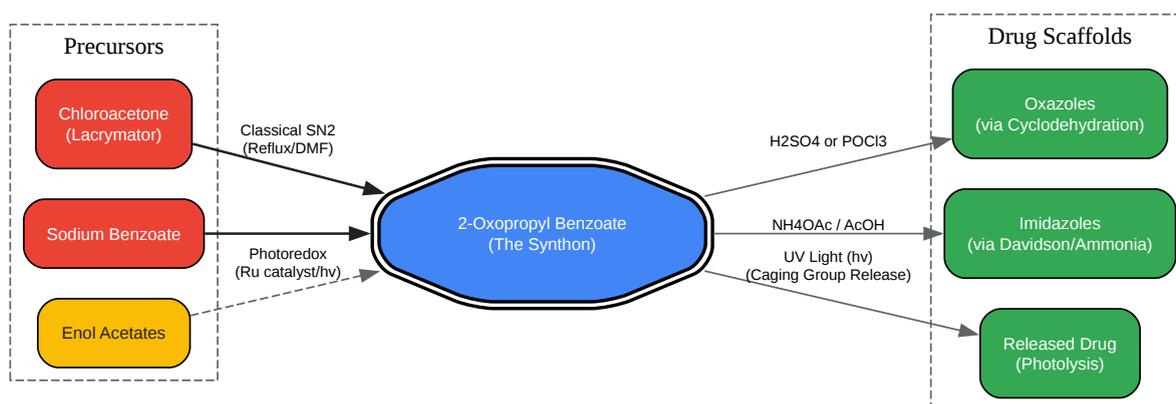
-adrenoceptor agonists (such as BRL-26830A), related acetyl benzoate intermediates (e.g., methyl 4-(acetyl)benzoate) are synthesized via the reaction of phenylacetonitriles or similar precursors.[2][8] The acetyl group serves as a handle for reductive amination with chiral amines, linking the lipophilic tail to the pharmacophore.

### Photochemical "Caging"

**2-Oxopropyl benzoate** falls under the class of phenacyl-type esters, which are widely used as photolabile protecting groups ("cages"). Upon UV irradiation, the ester bond cleaves via a radical mechanism (often involving H-abstraction by the excited carbonyl), releasing the free acid (benzoic acid) and the ketone byproduct. This property is exploited in controlled drug release systems.

## Visualizing the Chemistry

The following diagram illustrates the dual synthetic pathways (Classical vs. Modern) and the downstream transformation into critical heterocycles.



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Figure 1: Synthetic genesis and pharmacological utility of **2-Oxopropyl benzoate**.

## Experimental Protocols

### Protocol A: Classical Synthesis (High-Throughput Compatible)

Based on standard nucleophilic substitution methodologies.

Reagents:

- Chloroacetone (1.0 eq) [Caution: Potent Lacrymator]
- Sodium Benzoate (1.2 eq)
- Solvent: Acetone (reflux) or DMF (room temp)

- Catalyst: Sodium Iodide (0.1 eq, Finkelstein accelerator)

Procedure:

- Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Sodium Benzoate (17.3 g, 120 mmol) in dry Acetone (150 mL).
- Activation: Add Sodium Iodide (1.5 g, 10 mmol). Stir for 10 minutes to allow partial formation of the more reactive iodo-species.
- Addition: Add Chloroacetone (9.25 g, 100 mmol) dropwise over 20 minutes. The solution may turn slightly yellow.
- Reaction: Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of chloroacetone.
- Workup: Cool to room temperature. Filter off the NaCl precipitate. Concentrate the filtrate under reduced pressure.
- Purification: Dissolve the residue in Ethyl Acetate, wash with saturated (to remove benzoic acid) and brine. Dry over . Distill under vacuum or recrystallize from ethanol if solid (mp ~35°C).

Validation Point: The appearance of a strong carbonyl stretch for the ester (~1720

) and the ketone (~1710

) in IR confirms the product.

## Protocol B: Ultrasonic-Assisted Synthesis (Green Method)

Optimized for speed and yield.

Procedure:

- Combine Chloroacetone (10 mmol) and Sodium Benzoate (11 mmol) in Acetonitrile (10 mL).

- Place the reaction vessel in an ultrasonic bath (40 kHz).
- Sonicate at room temperature for 20–40 minutes.
- Result: Yields typically exceed 90% with minimal byproduct formation due to the efficient mass transfer and localized heating effects of cavitation.

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